n-Methoxybenzo[b]thiophene-3-carboxamide n-Methoxybenzo[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19952157
InChI: InChI=1S/C10H9NO2S/c1-13-11-10(12)8-6-14-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,11,12)
SMILES:
Molecular Formula: C10H9NO2S
Molecular Weight: 207.25 g/mol

n-Methoxybenzo[b]thiophene-3-carboxamide

CAS No.:

Cat. No.: VC19952157

Molecular Formula: C10H9NO2S

Molecular Weight: 207.25 g/mol

* For research use only. Not for human or veterinary use.

n-Methoxybenzo[b]thiophene-3-carboxamide -

Specification

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
IUPAC Name N-methoxy-1-benzothiophene-3-carboxamide
Standard InChI InChI=1S/C10H9NO2S/c1-13-11-10(12)8-6-14-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,11,12)
Standard InChI Key MJRJDTTVSAIYKB-UHFFFAOYSA-N
Canonical SMILES CONC(=O)C1=CSC2=CC=CC=C21

Introduction

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of n-methoxybenzo[b]thiophene-3-carboxamide typically involves functionalizing the benzo[b]thiophene scaffold. Key steps include:

  • Core Formation: Benzo[b]thiophene derivatives are often synthesized via Gewald reactions or cyclization methods. For example, 2-aminothiophene intermediates can be prepared from propiophenones and ethyl cyanoacetate under Gewald conditions .

  • Carboxamide Introduction: Carboxamide groups are introduced via coupling reactions. A common approach involves activating the carboxylic acid (e.g., using EDCI and DMAP) and reacting it with methoxyamine .

A representative synthesis pathway is outlined below:

  • Step 1: Synthesis of benzo[b]thiophene-3-carboxylic acid via cyclization.

  • Step 2: Activation with EDCI/DMAP and coupling with methoxyamine to form the carboxamide .

Structural Confirmation

The structure is confirmed using spectroscopic techniques:

  • ¹H NMR: Peaks corresponding to the aromatic protons of the benzo[b]thiophene ring (δ 7.2–8.3 ppm) and the methoxy group (δ 3.3–3.5 ppm) .

  • ¹³C NMR: Signals for the carbonyl carbon (δ ~165 ppm) and methoxy carbon (δ ~55 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 207.25 .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC₁₀H₉NO₂S
Molecular Weight207.25 g/mol
LogP2.19
Topological Polar Surface Area (TPSA)38.33 Ų
SolubilityLikely soluble in DMSO, based on analogs

Applications and Future Directions

Current Applications

  • Medicinal Chemistry: Serves as a scaffold for developing kinase inhibitors and antiviral agents .

  • Chemical Biology: Used in probe molecules to study Rho GTPase signaling pathways .

Research Opportunities

  • Structure-Activity Relationship (SAR) Studies: Optimizing substituents to enhance potency and selectivity.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles.

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